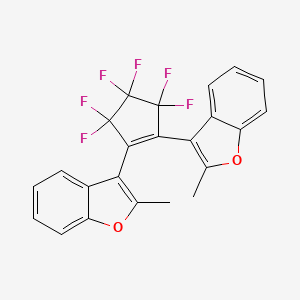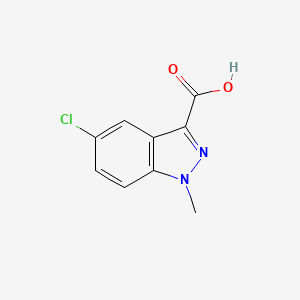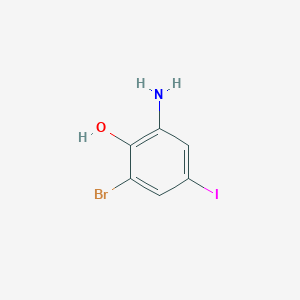
2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including pyrrole, amine, and carboxylic acid groups, which contribute to its reactivity and versatility.
Métodos De Preparación
The synthesis of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzoic acid to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the pyrrole derivative. Subsequent reactions with secondary amines and other reagents lead to the formation of the final compound .
Análisis De Reacciones Químicas
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Aplicaciones Científicas De Investigación
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid include:
N-Maleoylglycine: Known for its use in organic synthesis and as a biochemical probe.
N-Maleimido acetic acid: Utilized in the production of polymers and as a reagent in chemical reactions.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Employed in the synthesis of heat-resistant polymers and as a precursor for biologically active compounds.
These compounds share similar functional groups and reactivity, but 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is unique due to its specific structure and combination of functional groups, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C25H33N5O7 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
2-[4-(carboxymethyl)-7-[[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C25H33N5O7/c31-21(26-7-8-30-22(32)5-6-23(30)33)15-19-1-3-20(4-2-19)16-27-9-11-28(17-24(34)35)13-14-29(12-10-27)18-25(36)37/h1-6H,7-18H2,(H,26,31)(H,34,35)(H,36,37) |
Clave InChI |
CNFQUMRAEDDEHH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


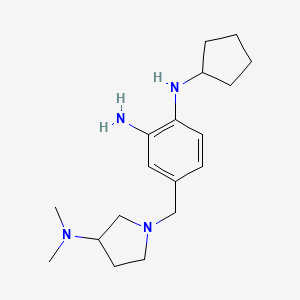
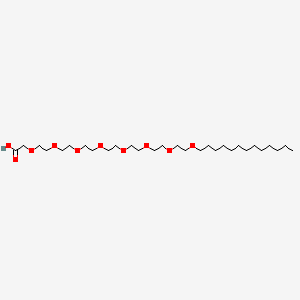
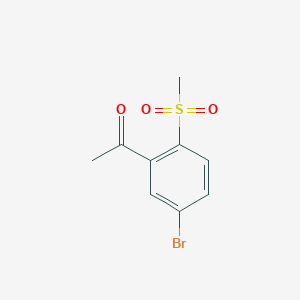
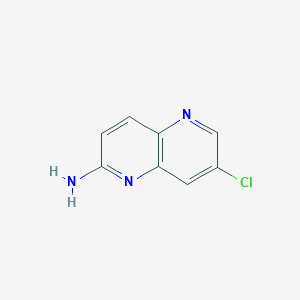
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
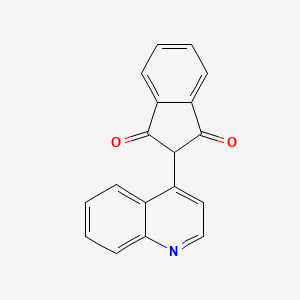
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)


![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
